4-(Heptafluoroisopropyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVQJMYIRBMXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476365 | |
| Record name | 4-(Heptafluoroisopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-21-6 | |
| Record name | 4-(Heptafluoroisopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(heptafluoropropan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Heptafluoroisopropyl Benzoic Acid and Its Precursors
Strategies for Introducing the Heptafluoroisopropyl (B10858302) Moiety into Aromatic Systems
The incorporation of the heptafluoroisopropyl group, -(CF(CF₃)₂), onto a benzene (B151609) ring is a critical step that leverages advancements in organofluorine chemistry. Several methodologies have been developed, primarily revolving around the use of perfluoroalkylating agents in conjunction with metal catalysts.
Reactions Involving Perfluoroisopropyl Halides and Aromatic Precursors
A direct approach to forming the C(sp²)-C(sp³) bond between the aromatic ring and the perfluoroalkyl group involves the reaction of perfluoroisopropyl halides, such as heptafluoroisopropyl iodide ((CF₃)₂CFI), with aromatic precursors. These reactions often require mediation to overcome the high energy barrier of C-F or C-I bond activation and subsequent C-C bond formation.
One effective strategy involves the use of organozinc reagents. Perfluoroalkylzinc species can be generated in situ from the corresponding perfluoroalkyl halide and a diorganozinc compound through a halogen-zinc exchange. These thermally stable perfluoroalkylzinc reagents can then participate in cross-coupling reactions with a range of aryl halides. The process is typically catalyzed by a copper salt, which facilitates the crucial C-C bond formation, affording the desired heptafluoroisopropyl-substituted aromatic compound in moderate to high yields. nih.gov This method is noted for its high chemoselectivity and tolerance of various functional groups. nih.gov
The reactivity of perfluoroalkyl halides varies, with iodides being more reactive than bromides. nih.gov Reactions with perfluoroisopropyl bromide are often more sluggish and may require harsher conditions or specific activation methods, such as UV irradiation or pressure, to proceed efficiently. nih.gov
Palladium-Catalyzed Approaches for C-F Bond Formation or Introduction
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to the synthesis of fluoroalkylated aromatic compounds. These methods can involve the coupling of an arylmetallic reagent (e.g., arylboronic acid) with a perfluoroalkyl halide or, conversely, an aryl halide with a perfluoroalkyl-metal species.
Recent developments have demonstrated the utility of palladium(0) catalysts in promoting the oxidative addition of a C–F bond, which is traditionally a challenging step. For instance, palladium-catalyzed cross-coupling reactions of perfluoro-olefins like tetrafluoroethylene (B6358150) with arylboronates have been developed. mdpi.com While not a direct route to the heptafluoroisopropyl group, this chemistry establishes the principle of using palladium to construct C(aryl)-C(perfluoroalkyl) bonds. In such reactions, a trifluorovinyl palladium(II) fluoride (B91410) intermediate is key, and the reaction can proceed without an external base. mdpi.com This foundational work paves the way for analogous couplings with more complex perfluoroalkylating agents.
Furthermore, palladium catalysts are effective in various carbonylation reactions, which can be relevant for synthesizing benzoic acid derivatives from aryl halides, although this typically precedes the introduction of the fluoroalkyl moiety. nih.gov The versatility of palladium catalysis allows for the strategic construction of complex aromatic molecules, and its application in late-stage functionalization is an area of active research. nih.govnih.gov
Transition Metal-Mediated Perfluoroalkylation of Aromatic Substrates
Beyond palladium, a variety of other transition metals are employed to mediate the perfluoroalkylation of aromatic systems. diva-portal.orgineosopen.org These methods offer alternative reactivity profiles and can be advantageous for specific substrates or for achieving different regioselectivities.
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a well-established method for forming bonds to aromatic rings. nih.gov For example, trifluoromethylthiocopper (CuSCF₃) has been used extensively to introduce the -SCF₃ group onto aromatic iodides. nih.gov Analogous strategies using a copper reagent derived from heptafluoroisopropyl sources can be envisioned for direct C-H functionalization or coupling with aryl halides.
The broader field of transition metal-catalyzed C-H activation is also a promising avenue. diva-portal.org Catalytic systems based on rhodium, ruthenium, or iridium can direct the functionalization of a specific C-H bond on an aromatic ring, allowing for the direct introduction of a perfluoroalkyl group without the need for pre-functionalized starting materials like aryl halides. diva-portal.orgresearchgate.net These reactions often rely on a directing group to achieve high regioselectivity. Research continues to expand the scope of these transformations, aiming for milder reaction conditions and broader substrate compatibility. d-nb.infonih.gov
| Methodology | Metal Catalyst | Typical Substrates | Key Features |
| Organozinc Cross-Coupling | Copper (Cu) | Perfluoroalkyl Halide + Aryl Halide | High chemoselectivity, stable reagents. nih.gov |
| Cross-Coupling | Palladium (Pd) | Perfluoro-olefin + Arylboronate | Can proceed without an external base. mdpi.com |
| Ullmann-type Coupling | Copper (Cu) | Perfluoroalkyl-Cu + Aryl Halide | Effective for electron-deficient arenes. nih.gov |
| C-H Activation | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Arene + Perfluoroalkyl Source | Direct functionalization, often requires a directing group. diva-portal.orgresearchgate.net |
Carboxylic Acid Functionalization Routes
Once the heptafluoroisopropyl moiety is installed on the aromatic ring, the final step is the formation of the carboxylic acid group at the para-position. This is typically achieved either by oxidizing an existing alkyl group or by hydrolyzing a carboxylic acid derivative such as an ester, nitrile, or amide.
Oxidation Pathways for Aromatic Methyl or Other Alkyl Groups to Carboxylic Acids
A common and robust method for synthesizing aromatic carboxylic acids is the oxidation of an alkylbenzene precursor. numberanalytics.com For the synthesis of 4-(heptafluoroisopropyl)benzoic acid, a suitable precursor would be 4-(heptafluoroisopropyl)toluene.
The oxidation is typically carried out using a strong oxidizing agent, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice. masterorganicchemistry.com The reaction is usually performed in an aqueous solution, often under basic or acidic conditions, and requires heating. libretexts.org A crucial requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring). libretexts.org Therefore, primary and secondary alkyl groups are readily oxidized, while a tertiary group like tert-butyl will not react. libretexts.org Regardless of the length of the alkyl chain, the entire side chain is cleaved, leaving a single carboxyl group attached to the ring. masterorganicchemistry.comlibretexts.org
Other industrial oxidation methods utilize molecular oxygen in the presence of heavy metal salt catalysts, such as those of cobalt or manganese, often in an acetic acid solvent. google.comgoogle.com These catalytic processes are vital for the large-scale production of aromatic carboxylic acids like terephthalic acid from p-xylene. google.com
| Oxidizing Agent | Typical Conditions | Precursor Requirement | Notes |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Must have at least one benzylic hydrogen. libretexts.org | A versatile and high-yielding lab-scale method. masterorganicchemistry.com |
| Chromium Trioxide (CrO₃) | Varies | Must have at least one benzylic hydrogen. | A strong oxidizing agent. numberanalytics.com |
| Molecular Oxygen (O₂) | High temperature and pressure, metal catalyst (e.g., Co, Mn salts) | Alkyl group | Common in industrial-scale synthesis. numberanalytics.comgoogle.com |
| Nitric Acid (HNO₃) | Liquid phase, often with co-catalysts | Alkyl group | Can be used, but may lead to side reactions like nitration. google.com |
Hydrolysis of Benzoic Acid Derivatives
An alternative route to the final carboxylic acid involves the hydrolysis of a suitable precursor where the carboxyl group is masked as a derivative. Common derivatives include esters, nitriles, and amides. This strategy is particularly useful if the synthetic route to introduce the heptafluoroisopropyl group is more compatible with one of these functional groups.
Hydrolysis can be performed under either acidic or basic conditions.
Basic Hydrolysis (Saponification): This method is frequently used for esters. The ester of this compound would be treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically with heating. orgsyn.org The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.
Acidic Hydrolysis: Both esters and nitriles can be hydrolyzed to carboxylic acids under acidic conditions. This involves heating the derivative with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the carbonyl oxygen (for esters) or the nitrile nitrogen, followed by nucleophilic attack by water.
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. The hydrolysis of benzimidazole (B57391) and other related derivatives has been studied, indicating that reaction rates are highly dependent on pH and molecular structure. researchgate.net
Direct Carboxylation Techniques for Fluorinated Aromatics
Direct carboxylation provides a straightforward approach to installing the carboxylic acid moiety onto a pre-existing fluorinated aromatic ring. Two principal methods for achieving this transformation for a precursor like 4-(heptafluoroisopropyl)benzene involve the Grignard reaction and the hydrolysis of a nitrile derivative.
Grignard Reagent Carboxylation: This classic method involves the formation of an organometallic intermediate from an aryl halide. For the synthesis of this compound, the process would commence with a precursor such as 1-bromo-4-(heptafluoroisopropyl)benzene. This aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. This highly nucleophilic species is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.
General Reaction Scheme:
Formation of Grignard Reagent: Ar-Br + Mg → Ar-MgBr (where Ar = 4-(heptafluoroisopropyl)phenyl)
Carboxylation: Ar-MgBr + CO₂ → Ar-COOMgBr
Protonation: Ar-COOMgBr + H⁺ → Ar-COOH + Mg²⁺ + Br⁻
Nitrile Hydrolysis: An alternative route is the hydrolysis of a benzonitrile (B105546) precursor, namely 4-(heptafluoroisopropyl)benzonitrile. Nitriles can be converted to carboxylic acids under either acidic or basic conditions. The reaction proceeds via the addition of water to the carbon-nitrogen triple bond, initially forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). This method is effective, provided the nitrile precursor is accessible.
General Reaction Scheme (Acid-Catalyzed): Ar-C≡N + 2 H₂O + H⁺ → Ar-COOH + NH₄⁺ (where Ar = 4-(heptafluoroisopropyl)phenyl)
Convergent Synthesis Approaches
Convergent strategies involve the synthesis of key fragments of the target molecule which are then combined. This can be an efficient approach for complex molecules.
Coupling Reactions of Heptafluoroisopropyl-Substituted Anilines with Carboxylic Acid Precursors
This approach utilizes 4-(heptafluoroisopropyl)aniline as a key building block. This aniline (B41778) derivative can be synthesized by reacting aniline with a heptafluoroisopropyl source, such as heptafluoroisopropyl iodide or 2-bromoheptafluoropropane, often in the presence of a reducing agent like sodium dithionite. chemicalbook.comgoogle.comgoogle.com
Once obtained, 4-(heptafluoroisopropyl)aniline can undergo coupling reactions with carboxylic acid precursors to form amides. This reaction, while not directly producing the target benzoic acid, is a key transformation for this class of compounds and is included as per the structural outline. The formation of an amide bond typically requires the activation of the carboxylic acid, often with reagents like thionyl chloride to form an acyl chloride, or using coupling agents such as carbodiimides.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield | Ref |
| Aniline | Heptafluoroisopropyl iodide | Sodium dithionite, Sodium bicarbonate, Tetrabutylammonium hydrogen sulfate | tert-Butyl methyl ether / Water | Room Temp | 99.6% | chemicalbook.com |
| 2-Trifluoromethylaniline | 2-Bromoheptafluoropropane | Sodium dithionite, Sulfuric acid | Acetonitrile | 65 °C | 84% (product in mixture) | google.com |
This table represents the synthesis of the aniline precursor.
The aniline can then be transformed into other functional groups. For instance, the amino group can be converted into a nitrile via the Sandmeyer reaction. wikipedia.org This involves diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by reaction with a copper(I) cyanide catalyst. The resulting 4-(heptafluoroisopropyl)benzonitrile can then be hydrolyzed to the target benzoic acid as described in section 1.2.3.
Sandmeyer Reaction Scheme:
Diazotization: Ar-NH₂ + NaNO₂ + 2 HX → Ar-N₂⁺X⁻ + NaX + 2 H₂O
Cyanation: Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX
Sequential Functionalization of Halogenated Benzoic Acid Derivatives
This strategy begins with a benzoic acid derivative that is already substituted with a halogen, typically in the para position (e.g., 4-chlorobenzoic acid or 4-fluorobenzoic acid). The heptafluoroisopropyl group is then introduced in a subsequent step. A key reaction for this approach is Nucleophilic Aromatic Substitution (SₙAr).
For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org A standard 4-halobenzoic acid is not sufficiently activated for this reaction. However, if a strongly deactivating group, like a nitro group, is also present (e.g., in 4-chloro-3-nitrobenzoic acid), the ring becomes electron-deficient enough to be attacked by a suitable nucleophile. The synthesis would involve reacting such an activated halo-benzoic acid with a source of the heptafluoroisopropyl anion. The subsequent removal or modification of the activating group would be necessary to arrive at the final product.
Reactivity and Functional Group Transformations of 4 Heptafluoroisopropyl Benzoic Acid
Carboxylic Acid Group Reactivity
The carboxylic acid moiety is a versatile functional group that serves as a primary site for a variety of chemical transformations. These reactions typically involve nucleophilic attack at the carbonyl carbon, proton abstraction from the hydroxyl group, or cleavage of the C-C bond adjacent to the carboxyl function.
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental and widely utilized reaction. For 4-(heptafluoroisopropyl)benzoic acid, this transformation is commonly achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is typically driven forward by using the alcohol in large excess or by removing the water formed during the reaction, often with a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The reactivity of the benzoic acid can be influenced by its substituents, though under the forcing conditions of Fischer esterification, both electron-donating and electron-withdrawing groups generally allow for high yields. ijstr.org Alternative methods for esterification that avoid strong mineral acids include the use of solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) or catalysis by metal compounds, such as those containing tin(II). ijstr.orggoogle.com
| Alcohol | Catalyst/Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Methyl 4-(heptafluoroisopropyl)benzoate | A standard Fischer esterification approach. The reaction is driven by using methanol as the solvent. masterorganicchemistry.com |
| Ethanol | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343), Reflux, Dean-Stark trap | Ethyl 4-(heptafluoroisopropyl)benzoate | Water is removed azeotropically with toluene to drive the equilibrium towards the product. masterorganicchemistry.com |
| Benzyl Alcohol | Modified Montmorillonite K10 Clay | Solvent-free, Reflux | Benzyl 4-(heptafluoroisopropyl)benzoate | Represents a greener approach using a solid, reusable acid catalyst. ijstr.org |
Note: The table provides representative examples of esterification based on general methods for substituted benzoic acids, as specific literature data for this compound may be limited.
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. This transformation is not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. researchgate.net A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgmedcraveonline.com The resulting 4-(heptafluoroisopropyl)benzoyl chloride can then readily react with a primary or secondary amine to yield the corresponding amide.
Alternatively, a wide array of "coupling reagents" have been developed to mediate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. researchgate.net These reagents are particularly prevalent in peptide synthesis. They work by generating a highly reactive activated ester or similar intermediate in situ. Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.comluxembourg-bio.com These reactions are typically performed in aprotic solvents in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). luxembourg-bio.com
| Amine | Reagents/Method | Solvent | Product | Notes |
|---|---|---|---|---|
| Aniline (B41778) | 1. SOCl₂ 2. Aniline, Pyridine | 1. Neat, Reflux 2. Dichloromethane | N-Phenyl-4-(heptafluoroisopropyl)benzamide | Two-step procedure via the acyl chloride intermediate. medcraveonline.com |
| Glycine methyl ester | HATU, DIEA | Dimethylformamide (DMF) | Methyl N-(4-(heptafluoroisopropyl)benzoyl)glycinate | A standard peptide coupling protocol using a highly efficient aminium-based reagent. sigmaaldrich.com |
| Benzylamine | EDC, HOBt | Dichloromethane (DCM) | N-Benzyl-4-(heptafluoroisopropyl)benzamide | Carbodiimide-mediated coupling; HOBt is often added to suppress side reactions and improve efficiency. |
Note: The table provides representative examples of amidation based on general methods for substituted benzoic acids, as specific literature data for this compound may be limited.
The carboxylic acid group is relatively resistant to reduction. However, it can be reduced to a primary alcohol using powerful hydride-donating reagents. The most common reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). researchgate.net The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. Borane offers a milder alternative and can sometimes provide better selectivity in the presence of other reducible functional groups. The strong C-F bonds of the heptafluoroisopropyl (B10858302) group are stable under these reducing conditions. The product of this reaction is [4-(heptafluoroisopropyl)phenyl]methanol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids unless specific structural features are present. For unsubstituted benzoic acid, high temperatures are required. However, the reaction can be facilitated by catalysts or by the electronic nature of other ring substituents.
For benzoic acids bearing electron-withdrawing groups, such as this compound, metal-catalyzed decarboxylation protocols have been developed. Studies on related substrates suggest that catalysts based on copper, silver, or palladium can promote decarboxylation under milder conditions than thermal methods. rsc.org The proposed mechanism for some of these reactions involves a transition state where a negative charge builds up on the ipso-carbon (the carbon atom attached to the carboxyl group). rsc.org An electron-withdrawing substituent at the para-position, like the heptafluoroisopropyl group, would stabilize this transient negative charge, thereby lowering the activation energy and facilitating the reaction. rsc.org
Another viable pathway is radical decarboxylation. nih.gov This can be initiated photochemically or with radical initiators. For instance, photoinduced ligand-to-metal charge transfer in copper carboxylate complexes can generate an aroyloxyl radical, which rapidly loses CO₂ to form an aryl radical. nih.govresearchgate.net This aryl radical can then be trapped or undergo further reactions.
Aromatic Ring Functionalization
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring. unizin.org In the case of this compound, both the carboxylic acid group (-COOH) and the heptafluoroisopropyl group (-CF(CF₃)₂) are powerful electron-withdrawing groups.
Carboxylic Acid Group (-COOH): This group deactivates the aromatic ring towards electrophilic attack due to the electron-withdrawing inductive (-I) and resonance (-M) effects of the carbonyl. It is a meta-director. libretexts.org
Heptafluoroisopropyl Group (-CF(CF₃)₂): Perfluoroalkyl groups are among the strongest electron-withdrawing groups due to the intense inductive effect (-I) of the numerous highly electronegative fluorine atoms. wikipedia.org This group strongly deactivates the ring and also acts as a meta-director. wikipedia.orgstackexchange.com
With two strongly deactivating, meta-directing groups situated para to each other, their directing effects are reinforcing. msu.edustackexchange.com The -COOH group at position 1 directs incoming electrophiles to positions 3 and 5. The -CF(CF₃)₂ group at position 4 also directs incoming electrophiles to positions 2 and 6, which are meta to it. Because of the molecule's symmetry, positions 2, 3, 5, and 6 are all electronically equivalent with respect to the directing effects.
However, the combined deactivating effect of these two groups is severe, making the aromatic ring extremely electron-deficient and thus highly resistant to attack by most electrophiles. unizin.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to proceed very slowly, require exceptionally harsh reaction conditions (e.g., high temperatures, strong Lewis acids), and likely result in low yields, if they occur at all. The primary challenge is overcoming the high activation energy barrier for the formation of the unstable carbocation intermediate (sigma complex) on such an electron-poor ring.
Nucleophilic Aromatic Substitution on Activated Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comchemistrysteps.com These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex. wikipedia.org
The heptafluoroisopropyl group, -CF(CF₃)₂, is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. Its presence on the benzoic acid ring at the para position significantly lowers the electron density of the aromatic system, thereby activating it for potential SNAr reactions. For a substitution reaction to occur on the ring of this compound itself, a suitable leaving group (such as a halide) would need to be present at another position on the ring. The reaction would then proceed via the addition of a nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.
The general mechanism for an SNAr reaction on an activated aryl halide is depicted below:
Table 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
| Step | Description |
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The electron-withdrawing group (EWG), such as the heptafluoroisopropyl group, is crucial for stabilizing this intermediate. |
| 2. Elimination | The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. |
While specific examples of SNAr on derivatives of this compound are not extensively documented in publicly available literature, the strong activating nature of the heptafluoroisopropyl group suggests that such reactions would be feasible under appropriate conditions with a good leaving group on the aromatic ring. In the broader context of polyfluoroarenes, the fluorine atoms themselves can act as leaving groups in SNAr reactions. mdpi.com
Palladium-Catalyzed C-H Functionalization of Benzoic Acid Derivatives
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov For benzoic acid derivatives, the carboxylic acid group can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position.
However, the functionalization of electron-deficient benzoic acids presents a significant challenge. nih.gov The reduced electron density of the aromatic ring can hinder the C-H activation step. Despite this, methodologies have been developed to achieve C-H functionalization on such systems. For instance, a protocol for the meta-C-H olefination of benzoic acid derivatives has been reported, which utilizes a nitrile-based sulfonamide template to direct the palladium catalyst to the meta position. This approach has been shown to be effective for a broad range of benzoic acid derivatives. nih.gov
Table 2: Illustrative Conditions for Palladium-Catalyzed meta-C-H Olefination of Benzoic Acid Derivatives
| Component | Role | Example |
| Substrate | Benzoic acid derivative | This compound |
| Catalyst | Palladium(II) source | Pd(OAc)₂ |
| Directing Group | Nitrile-based sulfonamide | N/A |
| Oxidant | Terminal oxidant | Molecular oxygen (O₂) |
| Solvent | Reaction medium | N/A |
This table represents a general methodology; specific application to this compound would require experimental validation.
While direct experimental data on the palladium-catalyzed C-H functionalization of this compound is scarce, the existing methods for electron-poor arenes suggest potential pathways for its derivatization. Further research would be needed to optimize reaction conditions for this specific substrate.
Reactivity of the Heptafluoroisopropyl Moiety
Stability and Chemical Inertness in Various Reaction Conditions
A defining characteristic of the heptafluoroisopropyl group is its exceptional stability and chemical inertness. This robustness stems from the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. This inherent stability makes the heptafluoroisopropyl moiety resistant to cleavage under a wide array of reaction conditions.
Table 3: General Stability of the Heptafluoroisopropyl Group
| Condition | Stability | Rationale |
| Acidic Media | High | Resistant to cleavage by strong and weak acids. |
| Basic Media | High | Stable in the presence of common bases. |
| Oxidative Conditions | High | Does not typically react with common oxidizing agents. |
| Reductive Conditions | High | Resistant to many reducing agents, including catalytic hydrogenation. |
This chemical inertness is a key reason for the incorporation of fluorinated groups into pharmaceuticals and agrochemicals, as it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. The use of fluorinated protecting groups in organic synthesis further attests to their stability under various synthetic transformations. organic-chemistry.orgucoz.comresearchgate.net
Potential for Further Fluorine-Specific Reactions
While the C-F bond is generally unreactive, its activation for further functionalization is an area of active research in organic chemistry. The transformation of C-F bonds often requires harsh conditions or specialized reagents, such as transition metal catalysts or photocatalytic systems. researchgate.netnih.govnih.gov
For the heptafluoroisopropyl group, the presence of multiple fluorine atoms on the same and adjacent carbons makes C-F activation particularly challenging. Reactions involving the direct substitution of a fluorine atom in this group are not common synthetic transformations. Research in this area tends to focus on the development of novel catalytic systems capable of cleaving these strong bonds under milder conditions. springernature.combohrium.com Therefore, while theoretically possible, further fluorine-specific reactions on the heptafluoroisopropyl moiety of this compound would represent a significant synthetic challenge and would likely require bespoke catalyst development.
Reaction Kinetics and Mechanistic Studies
Detailed reaction kinetic and mechanistic studies specifically for this compound are not widely available in the peer-reviewed literature. However, the influence of the heptafluoroisopropyl group on reaction rates and mechanisms can be predicted based on established principles of physical organic chemistry.
The strong electron-withdrawing nature of the -CF(CF₃)₂ group would have a profound impact on the kinetics of reactions involving the aromatic ring and the carboxylic acid functionality.
On the Aromatic Ring: For electrophilic aromatic substitution reactions, the heptafluoroisopropyl group would be strongly deactivating and meta-directing, significantly slowing down the reaction rate compared to unsubstituted benzoic acid. Conversely, for nucleophilic aromatic substitution (as discussed in 2.2.2), it would be a strong activating group.
On the Carboxylic Acid Group: The inductive electron-withdrawing effect of the heptafluoroisopropyl group, transmitted through the benzene (B151609) ring, would increase the acidity of the carboxylic acid proton compared to benzoic acid. This would also influence the rates of reactions at the carboxyl group, such as esterification, by affecting the electrophilicity of the carbonyl carbon.
Mechanistic investigations would likely focus on the role of the fluorinated substituent in stabilizing or destabilizing reaction intermediates and transition states. For example, in a hypothetical SNAr reaction, studies would aim to characterize the Meisenheimer complex and quantify the stabilizing effect of the heptafluoroisopropyl group. Kinetic studies on the esterification of fluorinated benzoic acids, for instance, could provide quantitative data on the electronic effects of the substituents. mdpi.com However, without specific experimental data for this compound, these considerations remain extrapolations from the behavior of similar compounds.
Derivatization Strategies and Analytical Methodologies for 4 Heptafluoroisopropyl Benzoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 4-(Heptafluoroisopropyl)benzoic acid, with each technique offering unique insights into different aspects of its molecular architecture.
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in this compound. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis.
¹H NMR: The proton NMR spectrum is relatively simple and highly diagnostic. The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield (δ > 10 ppm), a characteristic feature that can be confirmed by D₂O exchange. docbrown.info The aromatic region displays a classic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, resulting in two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to resonate at a lower field compared to those ortho to the heptafluoroisopropyl (B10858302) group. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 10 | Broad Singlet |
| Ar-H (ortho to -COOH) | 8.0 - 8.2 | Doublet |
| Ar-H (ortho to -CF(CF₃)₂) | 7.6 - 7.8 | Doublet |
¹³C NMR: The carbon spectrum provides information on all carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 165-175 ppm. docbrown.infonih.gov The aromatic region will show four distinct signals for the six carbons due to symmetry. The ipso-carbons attached to the substituents will have characteristic shifts, and their signals can be weaker due to longer relaxation times. The carbons of the heptafluoroisopropyl group will exhibit complex splitting patterns due to strong coupling with the attached fluorine atoms. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 165 - 175 |
| C -COOH (ipso) | 130 - 135 |
| C -CF(CF₃)₂ (ipso) | 135 - 145 (with C-F coupling) |
| Ar-C H (ortho to -COOH) | 129 - 131 |
| Ar-C H (ortho to -CF(CF₃)₂) | 125 - 127 (with C-F coupling) |
| -C F(CF₃)₂ | 90 - 100 (septet of quartets) |
| -CF(C F₃)₂ | 115 - 125 (quartet of doublets) |
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.gov It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap. nih.gov The spectrum for the heptafluoroisopropyl group is expected to show two distinct resonances: one for the six equivalent fluorine atoms of the two trifluoromethyl (-CF₃) groups and another for the single fluorine atom of the central methine (-CF) group. These signals will exhibit mutual spin-spin coupling, with the -CF₃ signal appearing as a doublet and the -CF signal appearing as a septet.
Vibrational spectroscopy probes the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by characteristic absorptions of the carboxylic acid and the fluorinated alkyl group. A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net The C=O stretching vibration gives rise to a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The spectrum will also feature very strong and characteristic C-F stretching bands in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. sphinxsai.com
Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. While the O-H stretch is typically weak, the C=O stretch is observable. The symmetric C-F stretching modes of the heptafluoroisopropyl group are also expected to be Raman active.
Table 3: Key Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Aromatic C-H stretch |
| 1700 - 1680 | C=O stretch (Carboxylic acid) |
| 1610, 1580 | Aromatic C=C stretch |
| ~1420 | C-O-H in-plane bend |
| 1300 - 1200 | C-O stretch |
| 1300 - 1100 | C-F stretch (very strong) |
| ~920 | O-H out-of-plane bend (Dimer) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions from the substituted benzene ring. The primary electronic transitions are π→π* transitions associated with the aromatic system. Benzoic acid itself typically shows two main absorption bands. The presence of the carboxylic acid (a chromophore) and the heptafluoroisopropyl group (an auxochrome) will influence the position and intensity of these bands (λmax). A bathochromic (red) shift compared to unsubstituted benzene is expected due to the extension of the conjugated system by the carbonyl group.
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron ionization (EI), this compound would first form a molecular ion (M⁺•). The subsequent fragmentation pathway is predictable based on the functional groups.
Key fragmentation steps would include:
Loss of a hydroxyl radical (•OH): Formation of the [M-17]⁺ acylium ion.
Loss of the carboxyl group (•COOH): Formation of the [M-45]⁺ ion.
Alpha-cleavage: Loss of the heptafluoroisopropyl radical (•CF(CF₃)₂) to give an ion corresponding to the benzoyl cation.
Loss of a trifluoromethyl radical (•CF₃): A common fragmentation for perfluorinated groups, leading to the [M-69]⁺ ion. researchgate.net
Decarboxylation: Loss of CO₂ from the molecular ion or fragment ions is a characteristic reaction for benzoic acids. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (MW ≈ 290.04 g/mol )
| m/z | Proposed Fragment Identity |
| 290 | [M]⁺• |
| 273 | [M - OH]⁺ |
| 245 | [M - COOH]⁺ |
| 221 | [M - CF₃]⁺ |
| 121 | [C₆H₅CO]⁺ |
Chromatographic Derivatization for Enhanced Analysis
While this compound can be analyzed directly by High-Performance Liquid Chromatography (HPLC), derivatization is often employed to overcome analytical challenges, particularly for Gas Chromatography (GC) and to enhance sensitivity in LC-Mass Spectrometry (LC-MS). bohrium.comnih.gov
The primary reasons for derivatization include:
Increasing Volatility for GC: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Conversion to a less polar, more volatile ester is a common strategy. colostate.edu
Improving Chromatographic Peak Shape: The polar carboxyl group can interact strongly with the stationary phase in reversed-phase LC, leading to poor peak shape (tailing). Derivatization can mitigate these effects. nih.gov
Enhancing Detector Response: For LC-UV analysis, a derivatizing agent with a strong chromophore can be attached to increase sensitivity. For LC-MS, derivatization can introduce a group that is more readily ionized, improving detection limits in positive ion mode, as carboxylic acids are typically analyzed in negative ion mode which can be less sensitive. researchgate.net
A common derivatization strategy for carboxylic acids is esterification . This can be achieved by reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. These esters are significantly more volatile and are well-suited for GC-MS analysis. Other reagents like diazomethane (B1218177) or silylating agents (e.g., BSTFA) can also be used to form methyl esters or trimethylsilyl (B98337) esters, respectively. colostate.edu For LC-MS, amidation reactions with reagents like 2-picolylamine can be used to introduce a permanently basic site that enhances ionization efficiency in positive-ion ESI-MS. researchgate.net
Esterification for Gas Chromatography (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the direct analysis of carboxylic acids like this compound is challenging due to their low volatility and potential for thermal degradation. Esterification is a common derivatization strategy to overcome these limitations by converting the polar carboxylic acid group into a less polar, more volatile ester. nih.gov This process improves chromatographic peak shape and enhances sensitivity. nih.govsemanticscholar.org
The most common method is methylation, which converts the carboxylic acid to its corresponding methyl ester. nih.gov This is typically achieved using an acid catalyst in the presence of methanol. nih.gov Boron trifluoride (BF₃) in methanol is a widely used reagent for this purpose due to its efficiency and relatively mild reaction conditions, which helps prevent the degradation of unsaturated compounds. nih.govnih.gov The reaction involves heating the analyte with the BF₃-methanol reagent, followed by extraction of the resulting fatty acid methyl ester (FAME) into a non-polar solvent for GC-MS analysis. nih.govrsc.org
| Parameter | Description | Common Reagents/Conditions |
|---|---|---|
| Principle | Conversion of the carboxylic acid (-COOH) group to an ester (-COOR) to increase volatility for GC analysis. | R-COOH + R'-OH → R-COOR' + H₂O |
| Primary Reagent | Boron trifluoride-methanol (BF₃-MeOH) solution (e.g., 14%). nih.gov | Provides both the alcohol (methanol) and the acid catalyst (BF₃). |
| Reaction Conditions | Heating the sample with the reagent. | Typically 60-100 °C for 10-90 minutes. rsc.org |
| Post-Reaction Step | Extraction of the formed methyl ester into a non-polar solvent. | Solvents like hexane (B92381) are used after quenching the reaction with water (often a saturated NaCl solution). restek.com |
| Analytical Advantage | Improved thermal stability, volatility, and chromatographic peak shape. nih.gov | Allows for lower detection limits and more accurate quantification by GC-MS. researchgate.netresearchgate.net |
Silylation for Gas Chromatography (GC-MS)
Silylation is another essential derivatization technique for preparing carboxylic acids for GC-MS analysis. semanticscholar.org This method involves replacing the active hydrogen atom of the carboxyl group with a trimethylsilyl (TMS) group. nih.gov The resulting TMS ester is significantly more volatile and thermally stable than the parent acid. restek.com
Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com These reactions are often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), typically 1%, which enhances the reactivity of the silylating agent. restek.commdpi.com The reaction is generally rapid and can be performed under mild conditions, making it suitable for a wide range of analytes. mdpi.com The byproducts of the reaction are volatile and neutral, minimizing interference during chromatographic analysis. restek.com
| Parameter | Description | Common Reagents/Conditions |
|---|---|---|
| Principle | Replacement of the acidic proton in the -COOH group with a non-polar trimethylsilyl (TMS) group. | R-COOH + Silylating Agent → R-COOSi(CH₃)₃ + Byproducts |
| Primary Reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). restek.com | These are powerful silyl (B83357) donors. |
| Catalyst | 1% Trimethylchlorosilane (TMCS) is often added to the reagent. mdpi.com | Increases the reaction rate and efficiency. |
| Reaction Conditions | Heating the analyte with the reagent in an aprotic solvent. | Typically 60-80 °C for 20-60 minutes. restek.commdpi.com |
| Analytical Advantage | Produces highly volatile and thermally stable TMS esters. nih.gov | Applicable to multiple functional groups, allowing for broader analyte screening. restek.com |
Fluorescence Tagging for High-Performance Liquid Chromatography (HPLC)
For analysis by high-performance liquid chromatography (HPLC), derivatization is employed not to increase volatility, but to enhance detectability. This compound may not possess native fluorescence, limiting the sensitivity of its detection by fluorescence detectors. Fluorescence tagging involves reacting the carboxylic acid group with a fluorescent reagent to form a highly fluorescent derivative. nih.gov This approach can significantly lower the limits of detection compared to standard UV-Vis absorption detection. researchgate.net
Coumarin (B35378) derivatives are a class of reagents widely used for labeling carboxylic acids. nih.gov For example, 3-bromoacetyl coumarin or 4-bromomethyl-7-methoxycoumarin (B43491) can react with the carboxylate anion of this compound to form a fluorescent ester. The resulting derivative can be easily separated using reversed-phase HPLC and detected with high sensitivity. nih.gov The choice of tagging reagent depends on the desired excitation and emission wavelengths, as well as the required reaction conditions.
| Parameter | Description | Examples and Details |
|---|---|---|
| Principle | Covalent attachment of a fluorophore to the analyte to enable highly sensitive fluorescence detection. | R-COOH + Fluorescent Tag → Fluorescent Ester Derivative |
| Common Reagents | Coumarin derivatives (e.g., 3-bromoacetyl coumarin), Anthroyl cyanides (e.g., 1-anthroyl cyanide). nih.govresearchgate.net | These reagents contain a reactive group that specifically targets the carboxylic acid functional group. |
| Detection Method | HPLC with a fluorescence detector (HPLC-FL). | The detector is set to the specific excitation and emission wavelengths of the chosen fluorescent tag. |
| Analytical Advantage | Dramatically increases detection sensitivity and selectivity. nih.gov | Allows for quantification at very low concentrations (femtomole levels are possible). tcichemicals.com |
Advanced Analytical Techniques for Molecular Interactions
Beyond quantitative analysis, understanding the behavior of this compound at a molecular level is crucial. Advanced techniques provide insights into surface adsorption and the nature of intermolecular forces that govern its solid-state structure.
Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy for Surface Adsorption
Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a cutting-edge technique that merges the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.govspectralysbiotech.com This combination allows for chemical analysis at the nanoscale, far surpassing the diffraction limit of conventional IR spectroscopy. elettra.euresearchgate.net
The technique operates by irradiating a sample with a pulsed, tunable IR laser. spectralysbiotech.com When the laser wavelength matches an absorption band of the material under the AFM tip, the sample absorbs the light and undergoes rapid, localized photothermal expansion. researchgate.net This expansion excites a resonant oscillation of the AFM cantilever, and the amplitude of this oscillation is directly proportional to the sample's IR absorption. elettra.eu By scanning the laser through different wavenumbers, a local IR spectrum can be obtained.
For studying the surface adsorption of this compound, AFM-IR can map its distribution on a substrate with nanoscale resolution. It can identify the specific functional groups (e.g., -COOH, C-F bonds) interacting with the surface by detecting shifts in their characteristic vibrational frequencies, providing direct evidence of adsorption mechanisms and molecular orientation on the surface.
| Capability | Description | Application to this compound |
|---|---|---|
| Nanoscale Chemical Imaging | Provides IR absorption maps with a spatial resolution of 50-100 nm. nih.govresearchgate.net | Visualizing the formation of self-assembled monolayers or adsorption patterns on a surface. |
| Local IR Spectroscopy | Acquires IR spectra from specific nanoscale locations on the sample surface. spectralysbiotech.com | Identifying the chemical nature of adsorbates and probing the bonds involved in the surface interaction. |
| High Sensitivity | Capable of analyzing materials at the monolayer or even sub-monolayer level. | Detecting trace amounts of the compound adsorbed onto a substrate. |
| Label-Free Analysis | Relies on the intrinsic vibrational absorption of the molecule. elettra.eu | Directly studying the compound without the need for chemical modification or labeling. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. mdpi.com Based on the crystal structure data (typically from X-ray diffraction), this method defines a surface for a molecule within the crystal, where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com
By mapping various properties onto this surface, one can gain quantitative insights into the nature and strength of intermolecular contacts. A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction (e.g., H···H, O···H, F···H, C···H). nih.gov Red spots on a surface mapped with the dnorm property indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. mdpi.com
| Analysis Tool | Information Provided | Relevance to this compound |
|---|---|---|
| Hirshfeld Surface | A 3D surface that visually defines the space occupied by a molecule in a crystal. mdpi.com | Provides a visual representation of the molecule's shape and its close contact points with neighbors. |
| dnorm Mapping | A normalized contact distance map on the surface. Red areas indicate contacts shorter than van der Waals radii (strong interactions), blue areas are longer contacts, and white areas are at the van der Waals limit. mdpi.com | Highlights key interaction points, such as hydrogen bonds from the -COOH group or close F···H contacts. |
| 2D Fingerprint Plot | A 2D histogram that plots the distance from the surface to the nearest nucleus inside (di) versus outside (de) the surface. nih.gov | Quantifies the relative contribution of different types of intermolecular contacts (e.g., O···H, F···H, H···H) to the total crystal packing. nih.gov |
| Interaction Energy Calculation | Computes the energies (electrostatic, dispersion, etc.) between molecular pairs. | Determines the dominant forces (e.g., hydrogen bonding vs. dispersion forces) stabilizing the crystal structure. nih.gov |
Computational Chemistry Studies of 4 Heptafluoroisopropyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like DFT and Hartree-Fock are pivotal in determining the stable conformations and electronic properties of chemical structures.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry of molecules by finding the lowest energy arrangement of atoms in space. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles. niscpr.res.inniscpr.res.in These calculations would reveal how the sterically demanding and highly electronegative heptafluoroisopropyl (B10858302) substituent distorts the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group. However, specific optimized parameters for 4-(heptafluoroisopropyl)benzoic acid are not documented in the available search results.
Hartree-Fock (HF) Methods for Structural Analysis
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used for approximating the wavefunction and energy of a quantum many-body system in a stationary state. scirp.org While generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still a valuable tool for structural analysis. nih.govnih.gov A structural analysis of a benzoic acid derivative using HF would provide a baseline understanding of its molecular geometry. niscpr.res.inniscpr.res.in For this compound, an HF analysis would contribute to a fundamental understanding of its three-dimensional structure, but specific studies applying this method to the molecule are not presently available.
Molecular Orbital Analysis
Molecular orbital analysis provides critical information about the reactivity and electronic properties of a molecule. Key aspects include the frontier orbitals, the electrostatic potential, and the nature of chemical bonds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. niscpr.res.in In benzoic acid derivatives, the oxygen atoms of the carboxyl group typically represent the most negative potential, while the acidic hydrogen shows a region of high positive potential. niscpr.res.innih.gov The highly electronegative fluorine atoms of the heptafluoroisopropyl group would also create significant regions of negative potential. A detailed MEP map for this compound would provide a clear picture of its reactive sites, but such a study is not currently available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge transfer and conjugative interactions within a molecule. nih.govnih.gov It provides insights into intramolecular interactions, such as hyperconjugation, and the stabilization energy associated with these interactions. nih.gov For a molecule like this compound, NBO analysis could quantify the electron-withdrawing effect of the fluorinated substituent on the aromatic ring and the carboxylic acid group, detailing the charge delocalization and stability of the system. Specific NBO analysis data for this compound is not found in the existing literature.
Vibrational Frequency Calculations and Spectral Simulation
Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. For this compound, these calculations can elucidate the vibrational modes associated with its distinct functional groups: the carboxylic acid, the phenyl ring, and the heptafluoroisopropyl substituent.
O-H Stretching: The stretching vibration of the hydroxyl group in the carboxylic acid function is typically observed in the range of 3200-3600 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the gas phase or in non-polar solvents, a sharper band at higher wavenumbers is expected, while in the solid state or in polar solvents, this band becomes broader and shifts to lower wavenumbers due to intermolecular hydrogen bonding.
C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic absorption, usually found between 1700 and 1750 cm⁻¹. Dimerization through hydrogen bonding typically shifts this band to a lower frequency compared to the monomeric form.
C-F Stretching: The heptafluoroisopropyl group will give rise to multiple strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. These bands are often intense and can be a defining feature of the compound's IR spectrum.
Phenyl Ring Vibrations: The aromatic ring exhibits characteristic C-C stretching vibrations in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring influences the exact positions and intensities of these bands.
Theoretical calculations for related molecules, such as other 4-substituted benzoic acids, have been performed to assign fundamental vibrational frequencies with good agreement between calculated and experimental values. researchgate.net For instance, studies on 4-butyl benzoic acid have detailed the vibrational assignments for both monomeric and dimeric forms, providing a framework for understanding the spectra of similar compounds. nih.gov
Table 1: Representative Calculated Vibrational Frequencies for a Substituted Benzoic Acid (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch (monomer) | ~3600 |
| O-H Stretch (dimer) | ~3050 |
| C=O Stretch (monomer) | ~1760 |
| C=O Stretch (dimer) | ~1710 |
| Phenyl C-C Stretch | ~1600, ~1500 |
| C-O Stretch | ~1300 |
Note: This table is illustrative and based on general trends observed for benzoic acids. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)
The conformational flexibility of this compound primarily involves the orientation of the carboxylic acid group relative to the phenyl ring. Like other benzoic acids, it can exist in different conformations, with the cis and trans forms (referring to the orientation of the hydroxyl proton relative to the carbonyl group) being of particular interest. Computational studies on various 4-substituted benzoic acids have shown that the cis isomer is generally more stable. researchgate.netscispace.com
A key feature of carboxylic acids is their ability to form strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, benzoic acids typically exist as centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. researchgate.netscispace.com This dimerization has a significant impact on the compound's physical and spectroscopic properties.
The heptafluoroisopropyl group, being strongly electron-withdrawing, is expected to influence the strength of these hydrogen bonds. Studies on 4-substituted benzoic acids have indicated that electron-withdrawing groups can affect the electronic distribution in the carboxylic acid moiety, which in turn modulates the hydrogen bond strength. scispace.com The formation of these dimers leads to a noticeable red shift (a shift to lower frequency) in the O-H stretching vibration in the IR spectrum. researchgate.net
Table 2: Typical Hydrogen Bond Parameters for Benzoic Acid Dimers from Computational Studies
| Parameter | Typical Value |
| O-H Bond Length | ~0.97 Å |
| H···O Hydrogen Bond Length | ~1.65 Å |
| O···O Distance | ~2.65 Å |
| O-H···O Angle | ~170-180° |
| Dimerization Energy | ~ -15 to -20 kcal/mol |
Note: These values are representative for benzoic acid dimers and may vary for this compound.
Beyond hydrogen bonding, other intermolecular interactions such as π-π stacking between the aromatic rings can also play a role in the solid-state packing of the molecule. The presence of the bulky and highly fluorinated heptafluoroisopropyl group will also introduce steric and electrostatic interactions that influence the crystal packing.
Reactivity Descriptors and Quantum Chemical Parameters
Quantum chemical calculations provide a suite of reactivity descriptors that offer insights into the chemical behavior of a molecule. These parameters are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the strongly electron-withdrawing nature of the heptafluoroisopropyl group is expected to have a pronounced effect on these parameters. It will likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid.
Key quantum chemical parameters include:
HOMO and LUMO Energies: The HOMO energy is related to the ionization potential and represents the ability to donate an electron. The LUMO energy is related to the electron affinity and indicates the ability to accept an electron. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Global Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger hardness value indicates lower reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).
The heptafluoroisopropyl group, due to its inductive effect, will increase the acidity of the carboxylic acid proton. This is reflected in the quantum chemical parameters, which can be correlated with the acid dissociation constant (pKa). niscpr.res.in The molecular electrostatic potential (MEP) map, another output of these calculations, would visually represent the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. The region around the carboxylic acid's hydroxyl proton would be expected to show a strong positive potential, indicating its high acidity.
Table 3: Key Quantum Chemical Reactivity Descriptors
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |
| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Electrophilicity (ω) | χ² / (2η) | Measure of electrophilic nature |
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in Agrochemical Synthesis
The introduction of fluorine-containing moieties into agrochemicals is a well-established strategy for enhancing their biological activity and stability. 4-(Heptafluoroisopropyl)benzoic acid serves as a key precursor in the synthesis of various agrochemical compounds, particularly insecticides.
While specific details on the direct conversion of this compound to all pesticide intermediates are not extensively documented in publicly available literature, its structural motifs are present in patented insecticidal compounds. For instance, fluorine-containing aniline (B41778) compounds, which can be conceptually derived from benzoic acids, are disclosed as starting materials for phthalic acid diamide derivatives with insecticidal properties. This suggests a pathway where the benzoic acid is converted to an aniline derivative, which then serves as a crucial intermediate.
Research has demonstrated the design and synthesis of novel heptafluoroisopropyl-containing benzoylphenylureas which exhibit significant insecticidal activities. researchgate.net These compounds have been tested against various pests, including the armyworm (Pseudaletia separata Walker), with some showing efficacy comparable to commercial insecticides like diflubenzuron. researchgate.net One particular compound from this class demonstrated nearly the same insecticidal activity as novaluron on the African cotton leafworm (Spodoptera littoralis). researchgate.net Field trials have also indicated the effectiveness of these synthesized insecticides against the imported cabbage worm (Pieris rapae L.) and the diamondback moth (Plutella xylostella). researchgate.net The synthesis of these potent insecticides underscores the importance of the heptafluoroisopropyl (B10858302) moiety, for which this compound is a primary starting material.
Table 1: Examples of Pests Targeted by Insecticides Derived from Heptafluoroisopropyl-Containing Compounds
| Pest Name | Scientific Name |
|---|---|
| Armyworm | Pseudaletia separata Walker |
| African cotton leafworm | Spodoptera littoralis |
| Imported cabbage worm | Pieris rapae L. |
| Diamondback moth | Plutella xylostella |
Building Block for Pharmaceutical Compounds
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve properties such as metabolic stability, lipophilicity, and bioavailability. smolecule.com Fluorinated building blocks like this compound are therefore of significant interest in pharmaceutical research and development. smolecule.com
This compound is considered a potential candidate for the development of new drugs due to its unique physicochemical properties. smolecule.com Researchers are exploring its application in various therapeutic areas, including the synthesis of potential anti-cancer and anti-inflammatory agents. smolecule.com The benzoic acid scaffold, in general, is a fundamental component in a wide array of synthetic bioactive molecules. beilstein-journals.org While specific commercial drugs directly synthesized from this compound are not prominently disclosed, the foundational role of fluorinated benzoic acids in medicinal chemistry suggests its use in the synthesis of novel, biologically active compounds currently under investigation.
The carboxylic acid group of this compound provides a reactive handle for various chemical transformations, allowing for the synthesis of a diverse range of derivatives for medicinal chemistry applications. The primary reaction of the carboxylic acid functional group is esterification, where it can react with alcohols to form esters. smolecule.com This derivatization can alter the compound's solubility and volatility. Another key reaction is the conversion of the benzoic acid to an amide. This is a common strategy in drug design to introduce new pharmacophoric groups and modulate the compound's biological interactions. While specific derivatization of this compound for medicinal chemistry is a subject of ongoing research, the general principles of carboxylic acid derivatization are well-established and applicable.
Table 2: Potential Derivatization Reactions of this compound for Medicinal Chemistry
| Reaction Type | Reactant | Functional Group Formed |
|---|---|---|
| Esterification | Alcohol | Ester |
| Amidation | Amine | Amide |
| Acyl Halide Formation | Thionyl Chloride | Acyl Chloride |
Role in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, this compound is utilized as a building block for the development of advanced materials with tailored properties. The presence of the heptafluoroisopropyl group can significantly influence the self-assembly behavior of molecules, leading to the creation of new functional materials. smolecule.com
The incorporation of this fluorinated moiety can lead to polymers with enhanced chemical resistance, high thermal stability, and low surface energy. smolecule.com These properties are highly desirable for applications such as specialized coatings and high-performance polymers. Potential applications for materials derived from this compound include the development of liquid crystals, lubricants, and flame retardants. smolecule.com While detailed research findings on specific polymers synthesized directly from this compound are emerging, its role as a key monomer in the synthesis of novel fluorinated polymers is an active area of research.
Application as Atomic Layer Deposition (ALD) Inhibitor Precursors
In the field of semiconductor manufacturing and nanofabrication, area-selective atomic layer deposition (AS-ALD) is a critical technique for building nanoscale structures. This process relies on the use of molecular inhibitors that form a passivation layer on a surface to block the deposition of materials in specific areas. Carboxylic acids and their derivatives have been identified as effective small molecule inhibitors (SMIs) for this purpose. researchgate.netsemanticscholar.org
Fluorinated benzoic acids, in particular, are investigated for their ability to form robust self-assembled monolayers (SAMs) on various substrates. semanticscholar.org These SAMs act as a barrier, preventing the precursors used in ALD from reacting with the surface. This compound is a precursor for such an inhibitor, where its carboxylate headgroup coordinates with the substrate, and the fluorinated tail forms a dense, low-energy barrier. The bulky and highly hydrophobic heptafluoroisopropyl group is expected to enhance the blocking ability of the monolayer compared to smaller fluorinated groups by providing greater steric hindrance against ALD precursor penetration. researchgate.net
Research on similar fluorinated benzoic acids in ZnO ALD demonstrates that the coordination chemistry of the carboxylate headgroup with the metal substrate is a key factor in their effectiveness as inhibitors. semanticscholar.org The stability and efficacy of these molecules in preventing ALD growth are crucial for enhancing the precision of nanomanufacturing processes. semanticscholar.org
| Aspect of ALD Inhibition | Role of Fluorinated Benzoic Acid Derivative | Supporting Research Insights |
| Inhibitor Type | Small Molecule Inhibitor (SMI) forming a Self-Assembled Monolayer (SAM). | Carboxylates like benzoic acid and its fluorinated derivatives are effective ALD inhibitors. semanticscholar.org |
| Mechanism of Action | The molecule chemisorbs onto a substrate (e.g., Co, Cu), creating a passivation layer that deactivates the surface toward subsequent ALD precursor reactions. semanticscholar.orgresearchgate.net | The carboxylate headgroup coordinates with the metal substrate, while the fluorinated tail creates a blocking layer. semanticscholar.org |
| Key Structural Feature | The bulky, electron-withdrawing heptafluoroisopropyl group. | Fluorinated groups influence the self-assembly and stability of the monolayer. The choice of ALD precursor (e.g., TMA vs. DMAI) can significantly affect the blocking efficiency of the inhibitor. semanticscholar.orgresearchgate.net |
| Application | Area-Selective ALD (AS-ALD) for bottom-up patterning in 3D nanostructures and electronic devices. | AS-ALD is a critical process for fabricating next-generation electronic and optoelectronic devices. ibs.re.kr |
Incorporation into Functional Polymers and Materials (e.g., Fluorinated Polymers)
This compound is utilized as a specialized monomer for the synthesis of advanced functional polymers. smolecule.com The carboxylic acid functional group provides a reactive site for polymerization, allowing it to be incorporated into polymer backbones or attached as a side chain. It can readily participate in reactions to form polyesters, polyamides, and other polymer structures.
The primary contribution of incorporating this molecule into a polymer is the introduction of the heptafluoroisopropyl group. This moiety imparts a unique combination of properties to the resulting material. Fluorinated polymers are well-known for their exceptional thermal stability, high chemical resistance, and low surface energy, which translates to hydrophobicity and oleophobicity.
These characteristics make such polymers suitable for a range of high-performance applications, including the development of advanced coatings, low-friction surfaces, and materials for use in harsh chemical environments. smolecule.com The specific structure of the heptafluoroisopropyl group can also influence the self-assembly and crystalline properties of the polymer, leading to the creation of novel functional materials such as liquid crystals. smolecule.comnih.gov
| Property Imparted by Monomer | Description | Potential Application |
| High Thermal Stability | The strength of the carbon-fluorine bonds contributes to the polymer's resistance to thermal degradation. | High-temperature electronics, aerospace components. |
| Chemical Resistance | The fluorinated group protects the polymer backbone from attack by corrosive chemicals and solvents. | Linings for chemical reactors, protective coatings. |
| Hydrophobicity/Oleophobicity | The low surface energy of the fluorinated chains repels water and oils. | Self-cleaning surfaces, anti-fouling coatings. |
| Low Refractive Index | Fluorinated polymers typically have a lower refractive index than their non-fluorinated counterparts. | Optical fibers, anti-reflective coatings. |
Catalyst or Ligand Component in Catalytic Systems
Beyond its role as a structural building block, this compound has potential applications in catalysis, either directly as an organocatalyst or as a component in the design of sophisticated ligands for transition metal catalysts. smolecule.com
Role as an Organocatalyst or Promoter in Organic Reactions
Benzoic acid itself can function as an efficient organocatalyst for certain reactions, such as the ring-opening polymerization of cyclic esters like ε-caprolactone and L-lactide. umons.ac.be The catalytic mechanism involves a dual hydrogen-bonding activation, where the acidic proton of the carboxylic acid activates the monomer, while the conjugate base (carboxylate) activates the initiating alcohol. umons.ac.be
The presence of the strongly electron-withdrawing heptafluoroisopropyl group at the para-position of this compound significantly increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This enhanced acidity can make it a more potent organocatalyst or promoter for a variety of acid-catalyzed organic reactions. It can accelerate reaction rates and potentially enable reactions that are sluggish with weaker acid catalysts.
| Feature | Benzoic Acid | This compound |
| Catalytic Mechanism | Functions via dual hydrogen-bonding activation in ring-opening polymerization. umons.ac.be | Expected to operate via a similar mechanism but with enhanced activity. |
| Acidity (pKa) | Weaker acid. | Significantly stronger acid due to the electron-withdrawing C₃F₇ group. |
| Catalytic Activity | Moderate catalyst for specific reactions. umons.ac.be | Potentially a much more active catalyst or promoter for acid-catalyzed transformations. |
| Potential Reactions | Ring-opening polymerization, esterifications, acetal formations. | Same as benzoic acid, but likely with higher efficiency and broader substrate scope. |
Ligand Design for Transition Metal Catalysis
The structure of this compound makes it an attractive component for designing ligands used in transition metal catalysis. The carboxylic acid group can be deprotonated to form a carboxylate, which is a classic coordinating moiety for a vast range of metal ions. Alternatively, the carboxylic acid can be chemically modified to create more complex multidentate ligands.
The heptafluoroisopropyl group serves as a powerful modifying agent for the ligand's properties. Its significant steric bulk can be used to control the coordination environment around the metal center, influencing the catalyst's selectivity (e.g., regioselectivity or stereoselectivity). Furthermore, the fluorine atoms can engage in non-covalent interactions and alter the solubility of the resulting metal complex, often making it more soluble in fluorous solvents for specialized biphasic catalysis. The group's strong electron-withdrawing nature modifies the electronic properties of the ligand, which in turn tunes the reactivity of the metal center.
| Ligand Feature | Contribution from this compound | Effect on Metal Complex/Catalyst |
| Coordinating Group | Carboxylate (from deprotonation of the acid). | Binds to the transition metal center, forming the catalytic complex. |
| Steric Profile | Provides significant steric bulk near the metal center. | Influences substrate approach, potentially enhancing selectivity. Prevents catalyst deactivation pathways like dimerization. |
| Electronic Effect | Acts as a strong electron-withdrawing group. | Modifies the electron density at the metal center, tuning its catalytic activity and redox potential. |
| Solubility | Increases affinity for fluorinated and non-polar solvents. | Facilitates catalyst recovery in fluorous biphasic systems and improves solubility in specific organic media. |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The future of synthesizing 4-(heptafluoroisopropyl)benzoic acid and related organofluorine compounds is intrinsically linked to the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. nih.govcognitoedu.org
Key areas of future research include:
Biocatalysis and Microbial Synthesis: Exploring enzymatic or whole-cell biocatalysis presents a promising sustainable alternative to traditional chemical synthesis. nih.gov Researchers are investigating the use of engineered microorganisms to produce benzoic acid derivatives from renewable feedstocks, a strategy that could potentially be adapted for fluorinated analogues. nih.govmdpi.com This approach avoids harsh reaction conditions and toxic catalysts often required in conventional methods. nih.gov
Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and ultrasound-mediated reactions are being explored to accelerate reaction rates and improve energy efficiency. nih.gov Microwave irradiation, in particular, can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govrsc.org
Greener Solvents and Solvent-Free Conditions: A major focus is on replacing hazardous organic solvents with safer alternatives like water or ionic liquids. researchgate.net Furthermore, developing solvent-free reaction conditions (SFRC), where reactions occur in a molten eutectic phase of the reactants, represents a significant step towards minimizing environmental impact. researchgate.net
Catalyst Innovation: The development of recyclable, non-metal catalysts is a key objective. rsc.org For instance, solid acid catalysts like Nafion® NR50 are being used for eco-friendly cyclization reactions, offering advantages over toxic and difficult-to-recycle conventional catalysts. rsc.org
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches
| Parameter | Conventional Synthetic Routes | Future Greener Routes |
|---|---|---|
| Starting Materials | Petroleum-derived, potentially hazardous precursors mdpi.comeaht.org | Renewable feedstocks (e.g., lignin, bio-based L-tyrosine) nih.govrsc.org |
| Solvents | Often toxic and flammable organic solvents | Water, ionic liquids, or solvent-free conditions researchgate.net |
| Catalysts | Transition metals, strong acids rsc.org | Biocatalysts (enzymes), recyclable solid acids nih.govrsc.org |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, sonication (reduced time and energy) nih.gov |
| Byproducts | Potentially hazardous waste, low atom economy | Benign byproducts (e.g., water), high atom economy cognitoedu.org |
Exploration of Novel Reactivity Pathways for the Heptafluoroisopropyl (B10858302) Group
The heptafluoroisopropyl [-CF(CF₃)₂] group is a powerful modulator of molecular properties, but its full reactive potential remains to be unlocked. Future research will focus on discovering new ways to introduce this group into molecules and to functionalize it further.
Visible-Light Photoredox Catalysis: A significant area of development is the use of visible light to drive chemical reactions. rsc.org This approach allows for the generation of reactive heptafluoroisopropyl radicals from precursors like heptafluoroisopropyl iodide under mild, transition-metal-free conditions. rsc.org The formation of electron donor-acceptor (EDA) complexes is a key strategy in this area, enabling highly regioselective functionalization of aromatic systems. rsc.org
Direct C-H Heptafluoroisopropylation: Methods that allow for the direct replacement of a carbon-hydrogen (C-H) bond with a heptafluoroisopropyl group are highly sought after as they streamline synthesis by avoiding pre-functionalization steps. cas.cnrsc.org Recent advances have utilized reagents like heptafluoroisopropyl silver [AgCF(CF₃)₂] in combination with an oxidant to achieve regioselective C-H functionalization of heteroarenes, a strategy that holds promise for broader applications. rsc.org
Novel Reagent Development: The design and synthesis of new, more efficient, and selective heptafluoroisopropylation reagents is a continuous effort. The use of organometallic reagents, such as bis(heptafluoroisopropyl)zinc, in copper-catalyzed reactions provides a pathway for introducing the -CF(CF₃)₂ group onto aryl halides. researchgate.net Future work will likely focus on developing air- and moisture-stable reagents that are more practical for widespread use.
Advanced Applications in Emerging Technologies
The distinct electronic properties, high thermal stability, and lipophilicity imparted by the heptafluoroisopropyl group make this compound and its derivatives attractive candidates for a range of advanced technologies. numberanalytics.com
Liquid Crystalline Polymers (LCPs): Benzoic acid derivatives are crucial building blocks for ligands used in side-chain polymeric liquid crystals (SCPLCs). nih.gov The rigid structure of the benzoic acid core combined with the bulky, sterically demanding heptafluoroisopropyl group could lead to novel materials with unique phase behaviors and optical properties, potentially for use in advanced displays and sensors.
Advanced Agrochemicals and Pharmaceuticals: The incorporation of fluorinated groups like -CF(CF₃)₂ is a well-established strategy in drug and pesticide design to enhance metabolic stability, bioavailability, and binding affinity. cas.cnnih.gov Future research will involve using this compound as a scaffold to create new, more effective and persistent active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comnih.gov
Fluoropolymers and Advanced Materials: As a monomer or additive, this compound could be used to synthesize specialty polymers with enhanced thermal stability, chemical resistance, and specific surface properties. These materials could find applications in demanding environments, such as in the aerospace and electronics industries.
Covalent Organic Frameworks (COFs): Substituted benzoic acids are known to act as catalysts and modulators in the synthesis of COFs, influencing crystallite size and morphology. nih.gov The specific electronic and steric properties of this compound could be leveraged to direct the synthesis of novel 3D COFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Deeper Computational Modeling of Complex Reaction Mechanisms
As synthetic methods and applications become more sophisticated, a deeper, molecular-level understanding of reaction mechanisms is essential. Computational chemistry is poised to play a pivotal role in this endeavor.
First-Principles and Machine Learning Approaches: The accurate modeling of reactions involving highly electronegative fluorine atoms is a significant challenge for theorists. nih.gov Future directions involve moving beyond standard density functional theory (DFT) to more accurate first-principles methods. nih.gov Concurrently, machine learning and reinforcement learning frameworks are being developed to accelerate the discovery of molecules with desired properties and to predict reaction outcomes, reducing the need for high-throughput brute-force screening. dtaborgroup.com
Modeling Reaction Dynamics: Computational models will increasingly be used to simulate the entire reaction pathway, including transition states and intermediates. This is crucial for understanding the regioselectivity observed in C-H functionalization reactions and for optimizing reaction conditions to favor desired products. nih.gov
Inverse Design: An exciting avenue is the use of "inverse design" algorithms. These computational tools start with a desired property (e.g., specific electronic or binding properties) and work backward to predict the molecular structure—such as a derivative of this compound—that would exhibit it. dtaborgroup.com This approach can dramatically accelerate the materials and drug discovery process.
Table 2: Computational Approaches for Studying Fluorinated Compounds
| Computational Method | Objective | Potential Impact on this compound Research |
|---|---|---|
| First-Principles Based DFT (FPB-DFT) | Calculate accurate reaction barrier heights and model dissociative chemisorption. nih.gov | Improved understanding of reaction mechanisms and catalyst interactions. |
| Machine Learning (ML) Models | Accelerate prediction of reactions and spectroscopic properties; virtual screening. dtaborgroup.com | Rapid identification of new synthetic routes and novel derivatives with targeted properties. |
| Reinforcement Learning / Inverse Design | Generate novel molecular structures that possess specific, predefined electronic or physical properties. dtaborgroup.com | Design of new materials, drugs, or catalysts based on the this compound scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Heptafluoroisopropyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves fluorinated intermediates, such as 4-(Heptafluoroisopropyl)aniline, which can be oxidized to the corresponding benzoic acid. Key steps include:
- Use of trifluoromethylation reagents under controlled anhydrous conditions to minimize hydrolysis.
- Purification via recrystallization or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to achieve >95% purity .
- Characterization by NMR to confirm the heptafluoroisopropyl group and FT-IR for carboxylic acid validation (C=O stretch at ~1700 cm) .
Q. How should researchers handle and dispose of this compound safely in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. The compound’s high fluorine content may pose reactivity risks with strong bases or reductants.
- Disposal : Incinerate in a certified chemical incinerator with afterburner/scrubber systems. Do not pour into drains due to unknown ecotoxicity (no fish, algae, or crustacean data available) .
- Documentation : Follow TSCA guidelines for R&D use; maintain records of usage and disposal per 40 CFR Part 261 .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when analyzing this compound derivatives?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., fluorine) and twinning corrections. Cross-validate with SIR97 for direct-method phase solutions to address missing or weak reflections .
- Data Contradictions : If thermal parameters (B-factors) for fluorine atoms are anomalously high, check for disorder using ORTEP-3 visualization. Apply restraints or constraints to fluorine positions during refinement .
- Validation : Compare geometric parameters (bond lengths/angles) with Cambridge Structural Database entries for fluorinated benzoic acids to identify outliers .
Q. What strategies are effective for predicting the ecological toxicity of this compound in absence of experimental data?
- Methodological Answer :
- Read-Across Approach : Compare with structurally similar compounds (e.g., 4-(Trifluoromethyl)benzoic acid) sharing the same carboxylate and fluorinated alkyl groups. Validate using QSAR models that account for log and bioaccumulation potential .
- In Silico Tools : Use EPI Suite to estimate biodegradation half-lives and ECOSAR for acute aquatic toxicity predictions. Note: Fluorinated compounds often exhibit persistence due to C-F bond stability .
Q. How can this compound be utilized in designing enzyme inhibitors or bioactive molecules?
- Methodological Answer :
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) to enhance binding to catalytic sites (e.g., carbonic anhydrase). Synthesize amide or ester derivatives to improve membrane permeability .
- Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity. For fluorinated analogs, NMR can monitor conformational changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
